REACTION_SMILES
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[CH:1]1([C:7](=[O:8])[N:9]2[CH2:10][CH2:11][N:12]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:13][CH2:14]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[ClH:22]>>[CH:1]1([C:7](=[O:8])[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[ClH:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(C(=O)C2CCCCC2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C(C1CCCCC1)N1CCNCC1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |